molecular formula C16H14O6 B1196522 Dihydrokalafungin

Dihydrokalafungin

Cat. No. B1196522
M. Wt: 302.28 g/mol
InChI Key: ZCJHPTKRISJQTN-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrokalafungin is a benzoisochromanequinone and a member of p-quinones.

Scientific Research Applications

Biosynthesis and Genetic Studies

Dihydrokalafungin (DHK) is significant in biosynthetic research, particularly in the study of antibiotics. Taguchi et al. (2012) discovered that an oxygenated derivative of DHK was isolated from a deletion mutant of the actVA-ORF4 gene in Streptomyces coelicolor A3(2), which is involved in the biosynthesis of the antibiotic actinorhodin (ACT) (Taguchi et al., 2012). This finding highlights the critical role of DHK in the biosynthesis of biologically active compounds.

Enzymatic and Molecular Studies

The study by Valton et al. (2006) demonstrates that the ActVA-ActVB system, a two-component flavin-dependent monooxygenase, catalyzes the aromatic monohydroxylation of DHK. This research provides insights into the enzymatic processes involving DHK and its role in the biosynthesis of actinorhodin (Valton et al., 2006).

Antibiotic Production

Research by Kakinuma et al. (1995) explored the production of a new antibiotic, tetrahydrokalafungin, by transformants of kalafungin-producing Streptomyces tanashiensis. This study adds to the understanding of DHK derivatives in the context of antibiotic production (Kakinuma et al., 1995).

Role in Biomedical Research

Additionally, Kendrew et al. (1995) identified a Flavin:NADH oxidoreductase involved in the biosynthesis of actinorhodin, where DHK is likely a precursor. This study has implications for understanding the molecular processes in antibiotic biosynthesis (Kendrew et al., 1995).

properties

Product Name

Dihydrokalafungin

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

InChI

InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8+/m1/s1

InChI Key

ZCJHPTKRISJQTN-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O

Canonical SMILES

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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